molecular formula C6H10O4S B11818208 3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid

3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid

Cat. No.: B11818208
M. Wt: 178.21 g/mol
InChI Key: KNBKPLSCDWAFFY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

δ (ppm) Multiplicity Integration Assignment
12.1 s (broad) 1H COOH
3.62 s 3H OCH3
3.21 t (J=7.2 Hz) 2H SCH2CH2
2.85 t (J=7.2 Hz) 2H CH2COOCH3
2.58 q (J=7.6 Hz) 2H CH2COOH

13C NMR (100 MHz, DMSO-d6) :

δ (ppm) Assignment
174.2 COOH
170.1 COOCH3
52.4 OCH3
34.7 SCH2CH2
30.2 CH2COOCH3
25.9 CH2COOH

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
3200–2500 O-H (COOH)
1705 C=O (COOH)
1720 C=O (ester)
1270 C-O (ester)
650 C-S

Mass Spectrometry (MS)

  • **ESI-MS (Positive Mode

Properties

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

3-(2-methoxy-2-oxoethyl)sulfanylpropanoic acid

InChI

InChI=1S/C6H10O4S/c1-10-6(9)4-11-3-2-5(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

KNBKPLSCDWAFFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCC(=O)O

Origin of Product

United States

Preparation Methods

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates.

  • Toluene in flow systems reduces side reactions, improving yield.

Temperature and Time

  • Elevated temperatures (40–90°C) accelerate thiol-alkylation but risk ester hydrolysis.

Base Selection

  • Triethylamine offers superior HBr scavenging but requires anhydrous conditions.

  • K2CO3 is cost-effective for industrial applications.

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

  • Catalyst Recycling : p-Toluenesulfonic acid recovery via distillation.

  • Waste Management : Neutralization of HBr with NaOH to produce NaBr, a low-toxicity byproduct.

  • Quality Control : In-line HPLC monitoring ensures batch consistency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid has garnered attention for its potential therapeutic applications:

Anticancer Properties

Recent studies have indicated that derivatives of propanoic acid exhibit anticancer properties. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. The IC50 values for these compounds range from 0.12 mg/mL to 0.81 mg/mL, indicating their potency in inhibiting cancer cell proliferation.

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. It has been studied for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in Alzheimer's pathology .

Synthetic Applications

The compound's unique structure allows for several synthetic applications:

Organic Synthesis

The sulfanyl group can engage in nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification or amidation reactions. The methoxy group may also participate in methylation reactions or act as a leaving group under specific conditions.

Analytical Chemistry

This compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for its separation and analysis, which is essential for pharmacokinetic studies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of propanoic acid, including this compound. The results indicated that these compounds could significantly inhibit the growth of colon cancer cell lines (HCT-116) with varying degrees of efficacy based on structural modifications.

Compound NameIC50 (mg/mL)Remarks
Compound A0.12High potency against HCT-116
Compound B0.81Moderate potency

Case Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that this compound could penetrate the blood-brain barrier and exhibit neuroprotective effects by modulating oxidative stress pathways in neuronal cells .

Mechanism of Action

The mechanism of action of 3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The methoxy-oxoethyl substituent can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Sulfanyl-Containing Propanoic Acid Derivatives
  • 3-Oxo-3-(substituted phenylthio)propanoic acids (e.g., 3-oxo-3-(4-methoxyphenylthio)propanoic acid): These compounds (yields: 30–65%) feature a ketone group and arylthio substituents, differing from the target compound’s aliphatic 2-methoxy-2-oxoethylsulfanyl group. Key Difference: The target compound’s methoxy-oxoethyl group introduces polarity and hydrogen-bonding capacity, which may improve solubility compared to arylthio analogs .
  • MK 571 (Leukotriene D4 Receptor Antagonist): Structure: 3-([{3-(2-[7-chloro-2-quinolinyl]ethenyl)phenyl}-{(3-dimethylamino-3-oxopropyl)-thio}-methyl]thio)propanoic acid. This complex sulfanyl-propanoic acid derivative demonstrates high binding affinity (IC₅₀ = 0.6 µM) for the multidrug resistance protein (MRP), highlighting the role of sulfanyl groups in modulating transporter interactions .
Halogenated and Aromatic Derivatives
  • Chlorinated 3-Phenylpropanoic Acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid): These marine-derived compounds exhibit selective antimicrobial activity (IC₅₀ = 0.1–0.7 µM against E. coli and S. aureus). The chloro substituents enhance electrophilicity and membrane penetration compared to the target compound’s methoxy-oxoethyl group .
  • 3-(2-Methoxyphenyl)propanoic Acid: A simpler analog with a melting point of 85–89°C. The methoxy group on the phenyl ring reduces polarity relative to the target compound’s oxoethyl group, affecting crystallinity and solubility .
Antimicrobial and Cytotoxic Properties
  • Organotin(IV) Carboxylates: Triphenyltin(IV) complexes with propanoic acid derivatives (e.g., 3-(4,5-diphenyloxazol-2-yl)propanoic acid) show potent cytotoxicity (IC₅₀ = 0.1–0.7 µM) against cancer cell lines (e.g., MCF-7). The oxazole ring enhances DNA intercalation, a feature absent in the target compound .
  • Antihyperglycemic PPARγ Agonists: Propanoic acid-based ligands like (2S)-((2-benzoylphenyl)amino)-3-(4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl)propanoic acid exhibit nanomolar affinity for PPARγ, driving glucose uptake. The target compound’s sulfanyl group could similarly modulate receptor binding .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid Not reported Polar solvents* Sulfanyl, methoxy, oxo, carboxylic acid
3-(2-Methoxyphenyl)propanoic acid 85–89 Moderate polarity Methoxy, carboxylic acid
3-Oxo-3-(4-fluorophenylthio)propanoic acid Not reported Organic solvents Ketone, arylthio, carboxylic acid

*Inferred based on polar substituents.

Biological Activity

3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C6_6H10_{10}O4_4S and a molecular weight of 178.21 g/mol. Its structure features a sulfanyl group linked to a propanoic acid backbone, alongside methoxy and keto functional groups. This unique combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound's reactivity is largely influenced by its functional groups:

  • Sulfanyl Group : Engages in nucleophilic substitution reactions.
  • Carboxylic Acid Moiety : Can undergo esterification or amidation.
  • Methoxy Group : Involved in methylation reactions or may act as a leaving group under certain conditions.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Reaction of propanoic acid derivatives with thiol compounds.
  • Introduction of methoxy and keto groups through methylation and oxidation processes.

Antioxidant Properties

Research indicates that compounds with sulfanyl groups often exhibit antioxidant activities. The presence of the methoxy and keto functionalities may enhance this activity by stabilizing free radicals or reactive oxygen species (ROS).

Anticancer Activity

Studies have shown that related compounds can induce apoptosis in cancer cell lines. For instance, derivatives of naphthoquinones, structurally similar to this compound, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for this compound as well.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
PlumbaginA549 (lung carcinoma)5 - 20Induces ROS production, alters mitochondrial respiration
MenadioneA549 (lung carcinoma)5 - 20Induces apoptosis through caspase activation
This compoundTBDTBDTBD

Case Studies

  • Antioxidant Activity Evaluation : A study evaluated the antioxidant capacity of various sulfanyl compounds, noting that those similar to this compound showed significant inhibition of lipid peroxidation.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that related compounds resulted in cell cycle arrest and increased apoptotic markers. Further research is needed to determine the specific effects of this compound on these pathways.

Q & A

Q. What are the recommended synthetic routes for 3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid?

The compound is synthesized via esterification of the parent acid (2-[(3-methoxy-3-oxopropyl)sulfanyl]propanoic acid) with ethanol under reflux conditions using a strong acid catalyst, such as sulfuric acid. This method ensures high conversion rates and purity . Industrial-scale synthesis may employ continuous flow processes to optimize temperature, pressure, and reactant concentration control .

Q. What safety precautions are necessary when handling this compound?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Recommended precautions include:

  • PPE: Chemical-resistant gloves, safety goggles, and lab coats.
  • Engineering controls: Fume hoods for dust and vapor containment.
  • Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation .

Q. What are the primary applications of this compound in academic research?

  • Organic synthesis: Serves as a precursor for esters (e.g., ethyl derivatives) and functionalized intermediates for pharmaceuticals or agrochemicals .
  • Biochemical studies: Potential use in enzyme inhibition assays or metabolic pathway investigations, analogous to structurally related phenolic acids .

Q. What are the storage conditions to ensure compound stability?

Store in airtight containers at room temperature in a dry environment. Avoid exposure to moisture or reactive solvents to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions in NMR or mass spectrometry data can arise from impurities or stereochemical ambiguities. Strategies include:

  • Cross-validation with reference standards (e.g., pharmacopeial impurity markers) .
  • Advanced techniques like 2D NMR (COSY, HSQC) to resolve signal overlap.
  • High-resolution mass spectrometry (HRMS) for precise molecular formula confirmation .

Q. What strategies optimize the yield of this compound in esterification reactions?

  • Catalyst selection: Sulfuric acid is standard, but p-toluenesulfonic acid may reduce side reactions.
  • Reaction monitoring: Use TLC or in-line IR spectroscopy to track progress.
  • Post-reaction purification: Distillation or column chromatography to isolate the ester from unreacted acid .

Q. How does the sulfanyl group influence the compound's reactivity in substitution reactions?

The sulfanyl (-S-) group enhances nucleophilic substitution at the adjacent carbonyl. For example:

  • Oxidation: Hydrogen peroxide converts it to sulfoxide or sulfone derivatives.
  • Nucleophilic displacement: Thiols or amines replace the sulfanyl group under basic conditions . Kinetic studies using DFT calculations can further elucidate reaction pathways .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC/GC-MS: Quantify impurities using validated methods with pharmacopeial reference standards (e.g., EP impurity markers) .
  • Elemental analysis: Confirm stoichiometric consistency.
  • Thermogravimetric analysis (TGA): Assess thermal stability and solvent residues .

Methodological Notes

  • Data contradiction analysis: Always cross-reference synthetic yields with spectroscopic data. For instance, discrepancies in melting points may indicate polymorphic forms or solvate formation.
  • Experimental design: Use factorial design (e.g., DoE) to optimize reaction parameters like catalyst loading and solvent polarity .

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